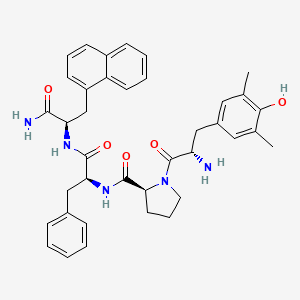

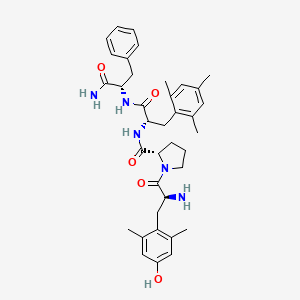

Dmt-Pro-Phe-D-1-Nal-NH2

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

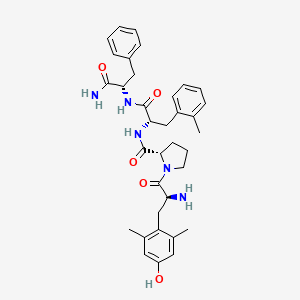

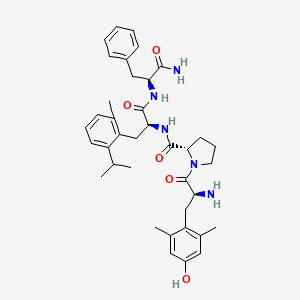

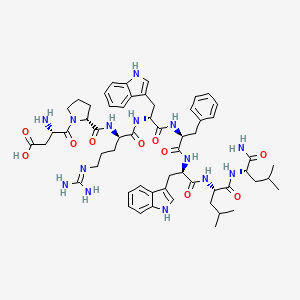

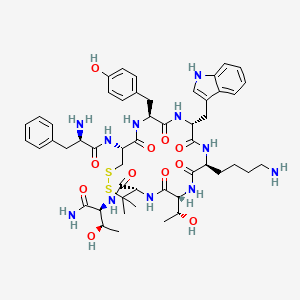

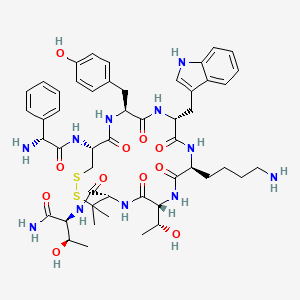

The compound Dmt-Pro-Phe-D-1-Nal-NH2 is a synthetic peptide analog that has been studied for its potential applications in opioid receptor research. This compound is a modified version of endomorphin-1 and endomorphin-2, which are endogenous opioid peptides. The modifications include the incorporation of 2,6-dimethyltyrosine (Dmt) and 3-(1-naphthyl)-D-alanine (D-1-Nal), which enhance its binding affinity and selectivity for opioid receptors .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Dmt-Pro-Phe-D-1-Nal-NH2 beinhaltet Festphasenpeptidsynthese (SPPS)-Techniken. Der Prozess beginnt mit der Anbindung der ersten Aminosäure an ein festes Harz, gefolgt von der sequentiellen Zugabe von geschützten Aminosäuren. Die wichtigsten Schritte umfassen:

Anbindung von 2,6-Dimethyltyrosin (Dmt): Die Synthese beginnt mit der Anbindung von 2,6-Dimethyltyrosin an das Harz.

Sequentielle Zugabe von Aminosäuren: Die geschützten Aminosäuren Prolin (Pro), Phenylalanin (Phe) und 3-(1-Naphthyl)-D-Alanin (D-1-Nal) werden sequentiell hinzugefügt.

Spaltung und Entschützung: Das Peptid wird vom Harz abgespalten und entschützt, um das Endprodukt zu erhalten.

Industrielle Produktionsverfahren

Die industrielle Produktion von This compound folgt ähnlichen SPPS-Techniken, jedoch in größerem Maßstab. Automatisierung und Optimierung der Reaktionsbedingungen, wie Temperatur und Lösungsmittelwahl, sind entscheidend für eine effiziente Produktion. Hochleistungsflüssigchromatographie (HPLC) wird häufig zur Reinigung verwendet .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Dmt-Pro-Phe-D-1-Nal-NH2: unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an der phenolischen Hydroxylgruppe von 2,6-Dimethyltyrosin.

Reduktion: Reduktionsreaktionen können an den Peptidbindungen auftreten, obwohl diese weniger häufig sind.

Substitution: Substitutionsreaktionen können an den aromatischen Ringen von Phenylalanin und 3-(1-Naphthyl)-D-Alanin auftreten.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid können verwendet werden.

Substitution: Elektrophile aromatische Substitution kann mit Reagenzien wie Brom oder Chlor durchgeführt werden.

Hauptsächlich gebildete Produkte

Die hauptsächlich aus diesen Reaktionen gebildeten Produkte hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. So kann die Oxidation der phenolischen Hydroxylgruppe zur Bildung von Chinonen führen .

Wissenschaftliche Forschungsanwendungen

Dmt-Pro-Phe-D-1-Nal-NH2: hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:

Opioidrezeptor-Forschung: Die Verbindung wird zur Untersuchung der Bindungsaffinität und Selektivität von Opioidrezeptoren verwendet, insbesondere des μ-Opioidrezeptors.

Schmerzbehandlung: Untersuchungen haben gezeigt, dass diese Verbindung potenzielle analgetische Wirkungen hat, was sie zu einem Kandidaten für Studien zur Schmerzbehandlung macht.

Arzneimittelentwicklung: Die Verbindung dient als Leitmolekül für die Entwicklung neuer Opioidrezeptoragonisten und -antagonisten

Wirkmechanismus

Der Wirkmechanismus von This compound beinhaltet seine Bindung an den μ-Opioidrezeptor. Die Verbindung ahmt die Wirkung von endogenen Opioidpeptiden nach, was zur Aktivierung des Rezeptors führt. Diese Aktivierung löst eine Kaskade von intrazellulären Signalwegen aus, einschließlich der Hemmung der Adenylatcyclase, der Reduktion von Calciumionenströmen und der Aktivierung von Kaliumkanälen. Diese Wirkungen führen zu Analgesie und anderen opioidbedingten Wirkungen .

Wirkmechanismus

The mechanism of action of Dmt-Pro-Phe-D-1-Nal-NH2 involves its binding to the mu-opioid receptor. The compound mimics the action of endogenous opioid peptides, leading to the activation of the receptor. This activation triggers a cascade of intracellular signaling pathways, including the inhibition of adenylate cyclase, reduction of calcium ion currents, and activation of potassium channels. These effects result in analgesia and other opioid-related effects .

Vergleich Mit ähnlichen Verbindungen

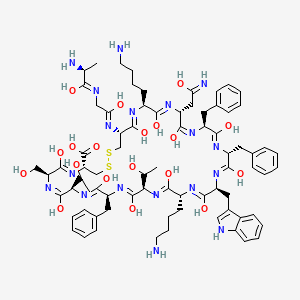

Dmt-Pro-Phe-D-1-Nal-NH2: ist einzigartig aufgrund seiner hohen Bindungsaffinität und Selektivität für den μ-Opioidrezeptor. Ähnliche Verbindungen umfassen:

Endomorphin-1 (Tyr-Pro-Trp-Phe-NH2): Ein endogenes Opioidpeptid mit geringerer Bindungsaffinität.

Endomorphin-2 (Tyr-Pro-Phe-Phe-NH2): Ein weiteres endogenes Opioidpeptid mit unterschiedlicher Rezeptorselektivität.

[Dmt1, D-2-Nal4]endomorphin-1: Ein synthetisches Analogon mit Modifikationen, die denen von This compound ähneln, jedoch mit 3-(2-Naphthyl)-D-Alanin anstelle von 3-(1-Naphthyl)-D-Alanin.

Diese Vergleiche beleuchten die einzigartigen strukturellen Merkmale und die verbesserte Rezeptorbindungseigenschaften von This compound .

Eigenschaften

Molekularformel |

C38H43N5O5 |

|---|---|

Molekulargewicht |

649.8 g/mol |

IUPAC-Name |

(2S)-1-[(2S)-2-amino-3-(4-hydroxy-3,5-dimethylphenyl)propanoyl]-N-[(2S)-1-[[(2R)-1-amino-3-naphthalen-1-yl-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C38H43N5O5/c1-23-18-26(19-24(2)34(23)44)20-30(39)38(48)43-17-9-16-33(43)37(47)42-32(21-25-10-4-3-5-11-25)36(46)41-31(35(40)45)22-28-14-8-13-27-12-6-7-15-29(27)28/h3-8,10-15,18-19,30-33,44H,9,16-17,20-22,39H2,1-2H3,(H2,40,45)(H,41,46)(H,42,47)/t30-,31+,32-,33-/m0/s1 |

InChI-Schlüssel |

UOSWQKPDVGZIDQ-YGXYGYJOSA-N |

Isomerische SMILES |

CC1=CC(=CC(=C1O)C)C[C@@H](C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@H](CC4=CC=CC5=CC=CC=C54)C(=O)N)N |

Kanonische SMILES |

CC1=CC(=CC(=C1O)C)CC(C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CC=CC5=CC=CC=C54)C(=O)N)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(4R,4aR,7S,7aR,12bS)-9-benzoyloxy-3-methyl-1,2,3,4,4a,5,6,7,7a,13-decahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-yl] sulfate](/img/structure/B10848355.png)

![[(4R,4aR,7S,7aR,12bS)-9-hydroxy-3-methyl-1,2,3,4,4a,5,6,7,7a,13-decahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-yl] sulfate](/img/structure/B10848398.png)

![E[c(RGDyK)]2-PTX conjugate](/img/structure/B10848418.png)